molecular formula C5H13ClN2O B14706494 2-(Chloromethyl)oxirane;ethane-1,2-diamine CAS No. 25014-13-5

2-(Chloromethyl)oxirane;ethane-1,2-diamine

Cat. No.: B14706494
CAS No.: 25014-13-5
M. Wt: 152.62 g/mol
InChI Key: HDQVQFZIHBUURE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oxirane;ethane-1,2-diamine is a compound formed by the polymerization of 2-(Chloromethyl)oxirane and ethane-1,2-diamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its chemical formula C7H20ClN3O and a molecular weight of 197.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)oxirane;ethane-1,2-diamine typically involves the reaction of 2-(Chloromethyl)oxirane with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions include maintaining a specific temperature and pH to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to optimize yield and purity. The industrial production methods often include the use of catalysts and specific reaction vessels to control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oxirane;ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include various polymers and substituted derivatives. These products have applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

2-(Chloromethyl)oxirane;ethane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)oxirane;ethane-1,2-diamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)oxirane;ethane-1,2-diamine include:

Uniqueness

This compound is unique due to its specific polymerization properties and its ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of specialized polymers and in various industrial applications .

Properties

CAS No.

25014-13-5

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

2-(chloromethyl)oxirane;ethane-1,2-diamine

InChI

InChI=1S/C3H5ClO.C2H8N2/c4-1-3-2-5-3;3-1-2-4/h3H,1-2H2;1-4H2

InChI Key

HDQVQFZIHBUURE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C(CN)N

Related CAS

25014-13-5

Origin of Product

United States

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